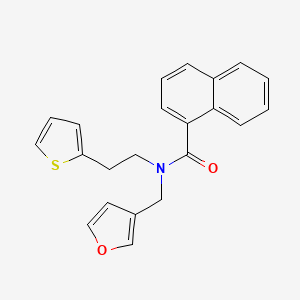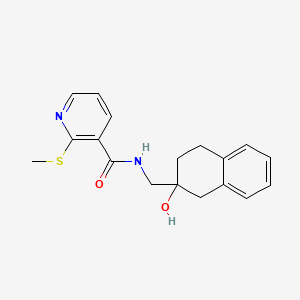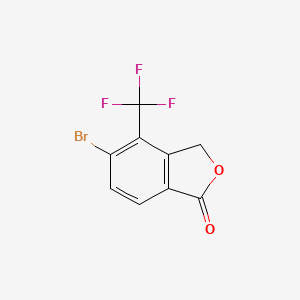
1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)-” is a chemical compound. However, there seems to be limited information available about this specific compound. It’s important to note that the compound’s structure and properties may be similar to other compounds with trifluoromethyl groups1.
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds is a topic of significant research interest. Trifluoromethyl groups are often used in the development of new pharmaceuticals and agrochemicals due to their unique physicochemical properties1. However, the specific synthesis process for “1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)-” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of a compound can be determined by its IUPAC name and InChI code. However, the specific molecular structure for “1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)-” is not readily available in the literature.Chemical Reactions Analysis
The chemical reactions involving “1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)-” are not readily available in the literature. However, compounds with trifluoromethyl groups are known to participate in a variety of chemical reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular structure. However, the specific physical and chemical properties for “1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)-” are not readily available in the literature.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
The synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization demonstrates the compound's utility in organic synthesis. This reaction showcases a broad substrate scope and potential for further chemical transformations, highlighting the compound's versatility in synthetic chemistry (Zheng et al., 2019).
Antimicrobial and Cytotoxic Activity
Research on 5-(bromomethylene)furan-2(5H)-ones and 3-(bromomethylene)isobenzofuran-1(3H)-ones has explored their potential to interfere with microbial communication and biofilm formation by Staphylococcus epidermidis. This suggests a novel application for these compounds in combating microbial infections and biofilm-related issues (Benneche et al., 2008).
Material Science and Polymorphism
Studies on concomitant polymorphism and supramolecular isomerism in related chemical structures reveal the impact of molecular conformation on solid-state properties. This research has implications for the design of materials with specific crystalline structures and properties, useful in various industrial applications (Kumar et al., 2003).
Fluorescence and Binding Properties
Research on boron-doped polycyclic aromatic hydrocarbons related to 1(3H)-isobenzofuranone derivatives has demonstrated unique fluorescence and binding properties, including the ability to bind fluoride ions. Such compounds offer potential applications in sensors and optical materials due to their stability and fluorescence characteristics (Hertz et al., 2017).
Fungus-Derived Compounds and Cytotoxicity
A new isobenzofuranone isolated from the mangrove endophytic fungus Penicillium sp. has shown cytotoxicity against certain cancer cell lines. This highlights the potential of naturally derived isobenzofuranone compounds in the development of novel anticancer agents (Yang et al., 2013).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. However, the specific safety and hazards for “1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)-” are not readily available in the literature2.
Direcciones Futuras
The future directions for research on “1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)-” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for the development of new pharmaceuticals and agrochemicals1.
Propiedades
IUPAC Name |
5-bromo-4-(trifluoromethyl)-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3O2/c10-6-2-1-4-5(3-15-8(4)14)7(6)9(11,12)13/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIXTBZVXWZFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(F)(F)F)Br)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

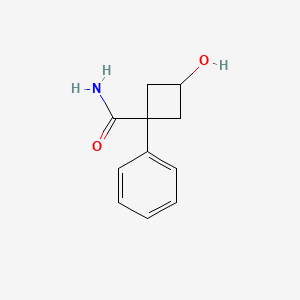
![3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2879692.png)
![6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2879697.png)
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide](/img/structure/B2879698.png)
![N-(5-chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2879700.png)
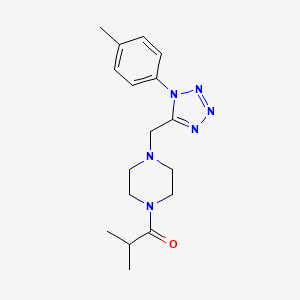

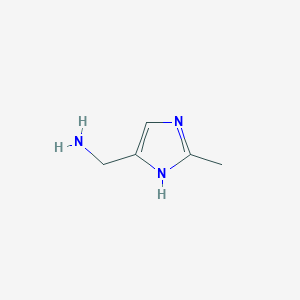
![(Z)-ethyl 2-((2,6-difluorobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2879705.png)

![5-amino-N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2879708.png)
